molecular formula C5H11NS B13508053 (3R)-3-(methylsulfanyl)pyrrolidine

(3R)-3-(methylsulfanyl)pyrrolidine

Cat. No.: B13508053
M. Wt: 117.22 g/mol
InChI Key: YRUWMEUBLIEWGY-RXMQYKEDSA-N
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Description

(3R)-3-(methylsulfanyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidines Pyrrolidines are five-membered heterocyclic compounds containing one nitrogen atom The this compound has a sulfur atom attached to the third carbon in the ring, which is in the R-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(methylsulfanyl)pyrrolidine can be achieved through several methods. One common approach involves the reduction of pyrrole, a five-membered ring with one nitrogen atom, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another method involves the functionalization of pyrrolidine through nucleophilic substitution reactions, where a methylsulfanyl group is introduced at the third carbon position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or recrystallization, and characterization using techniques like NMR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like LiAlH₄ for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the third carbon position.

Scientific Research Applications

(3R)-3-(methylsulfanyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-(methylsulfanyl)pyrrolidine involves its interaction with molecular targets and pathways. The sulfur atom in the methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-3-(methylsulfanyl)pyrrolidine include other substituted pyrrolidines, such as:

    (3S)-3-(methylsulfanyl)pyrrolidine: The S-enantiomer of the compound.

    3-(ethylsulfanyl)pyrrolidine: A compound with an ethylsulfanyl group instead of a methylsulfanyl group.

    3-(methylsulfinyl)pyrrolidine: A compound with a sulfinyl group instead of a sulfanyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Its unique structure makes it valuable in asymmetric synthesis and as a precursor for various applications .

Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

(3R)-3-methylsulfanylpyrrolidine

InChI

InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1

InChI Key

YRUWMEUBLIEWGY-RXMQYKEDSA-N

Isomeric SMILES

CS[C@@H]1CCNC1

Canonical SMILES

CSC1CCNC1

Origin of Product

United States

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